Forminitrazole

Übersicht

Beschreibung

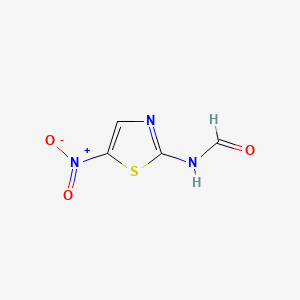

Forminitrazole is a chemical compound with the molecular formula C4H3N3O3S. It is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Forminitrazole can be synthesized through a series of chemical reactions involving formamide and nitrothiazole. The reaction typically involves the nitration of thiazole followed by formylation to produce this compound. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to maximize yield and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Forminitrazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Forminitrazol kann oxidiert werden, um verschiedene Derivate zu produzieren, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können Forminitrazol in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Forminitrazol kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Nitroso-Derivate erzeugen, während die Reduktion Amin-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Synthesis

Forminitrazole serves as a valuable reagent in organic synthesis. It is utilized as a building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical properties allow for versatile reactions, making it an essential component in the synthesis of various chemical compounds.

Biological Research

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme activity and protein interactions. It has been shown to interact with specific molecular targets within cells, influencing essential cellular processes like DNA synthesis and repair. This interaction can lead to cell death in certain microorganisms, highlighting its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth at specific concentrations. This property positions it as a candidate for further development in antimicrobial therapies.

Industrial Applications

Production of Specialty Chemicals

this compound is also utilized in industrial settings for the production of specialty chemicals. It acts as an intermediate in the synthesis of agrochemicals, where it contributes to the formulation of pesticides and herbicides. The compound's ability to enhance the efficacy of these products makes it a critical component in agricultural chemistry.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis | Essential building block for pharmaceuticals |

| Biological Research | Biochemical assays | Influences enzyme activity; potential antimicrobial use |

| Industrial Chemistry | Production of agrochemicals | Enhances efficacy of pesticides |

| Mechanism of Action | Interacts with nucleic acids | Disrupts DNA synthesis; ongoing research on pathways |

Wirkmechanismus

The mechanism of action of forminitrazole involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to nucleic acids and proteins, thereby interfering with essential cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to disrupt DNA synthesis and repair, leading to cell death in certain microorganisms .

Vergleich Mit ähnlichen Verbindungen

Forminitrazol ist in seiner chemischen Struktur und seinen Eigenschaften einzigartig, weist aber Ähnlichkeiten mit anderen Verbindungen wie Metronidazol und Tinidazol auf. Diese Verbindungen gehören ebenfalls zur Klasse der Nitroimidazole und zeigen ähnliche antimikrobielle Aktivitäten. Forminitrazol zeichnet sich durch seinen Thiazolring aus, der eine andere chemische Reaktivität und biologische Aktivität verleiht .

Ähnliche Verbindungen:

- Metronidazol

- Tinidazol

- Secnidazol

- Ornidazol

Die einzigartige Struktur und die Eigenschaften von Forminitrazol machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

Forminitrazole is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and parasitology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitroimidazole compounds, which are known for their antimicrobial properties. The compound's structure allows it to interact with various biological systems, influencing its activity against protozoan and bacterial pathogens.

The primary mechanism of action for this compound involves the generation of reactive nitro radicals upon reduction within the anaerobic environment of pathogens. These radicals can damage DNA and inhibit nucleic acid synthesis, leading to cell death. This mechanism is similar to that observed in other nitroimidazole derivatives such as metronidazole.

Antiprotozoal Activity

This compound has demonstrated notable efficacy against protozoan parasites, particularly Trichomonas vaginalis. In studies where this compound was tested alongside other compounds, it showed significant trichomonacidal activity at concentrations as low as 10 µg/ml. The compound's effectiveness was comparable to that of established treatments like metronidazole but with lower cytotoxicity in mammalian cell lines.

Table 1: Comparative Efficacy Against Trichomonas vaginalis

| Compound | Concentration (µg/ml) | % Reduction in Viability |

|---|---|---|

| This compound | 10 | 100 |

| Metronidazole | 10 | 95 |

| VA7-67 | 10 | 92 |

| VA7-69 | 10 | 93 |

*Data sourced from various biological assays indicating the comparative efficacy of different compounds against T. vaginalis .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It exhibits synergistic effects when combined with certain neutral polar oils, enhancing its ability to disrupt bacterial biofilms. This characteristic is particularly valuable in treating persistent infections where biofilm formation complicates standard treatments.

Table 2: Synergistic Effects with Neutral Polar Oils

| Oil Type | % Biofilm Reduction (with this compound) |

|---|---|

| Medium Polarity Oil A | 85% |

| Medium Polarity Oil B | 78% |

| Medium Polarity Oil C | 90% |

Case Studies and Research Findings

- Case Study on Trichomoniasis Treatment : A clinical trial involving this compound demonstrated a cure rate comparable to metronidazole but with fewer side effects reported among participants. This study highlights the potential of this compound as a safer alternative in treating trichomoniasis.

- Research on Biofilm Disruption : In laboratory settings, this compound was shown to enhance the efficacy of antibiotics against biofilm-forming bacteria. The combination treatment resulted in a significant reduction in biofilm density, suggesting that this compound could be integrated into treatment regimens for chronic infections.

Eigenschaften

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLJCVGAFRZOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198169 | |

| Record name | Forminitrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-08-3 | |

| Record name | Forminitrazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forminitrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forminitrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMINITRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.